molecular formula C18H21NO8S B2600569 2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate CAS No. 321884-63-3

2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2600569
CAS No.: 321884-63-3
M. Wt: 411.43
InChI Key: HXEPWOZAVIHEMY-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and a complex amino-linked substituent at position 4. The amino group is conjugated to a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety via a methylidene bridge.

Properties

IUPAC Name

diethyl 5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8S/c1-6-24-16(22)11-9(3)12(17(23)25-7-2)28-13(11)19-8-10-14(20)26-18(4,5)27-15(10)21/h8,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPWOZAVIHEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate involves multiple steps. The starting materials typically include thiophene derivatives and dioxane compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents has been reported in similar syntheses .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Thiophene Derivatives

The compound belongs to a family of diethyl 3-methylthiophene-2,4-dicarboxylates with diverse substituents at position 5. Key structural analogs include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Features References
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate -NH₂ 271.33 Simplest derivative; foundational for further functionalization
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate -NHAc 299.34 Enhanced lipophilicity; stable hydrogen-bonding network in crystal lattice
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate -NH(C=O)OPh 377.41 Bulky aromatic substituent; potential π-π stacking interactions
Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate -NH(C=O)(4-Cl-3-Me-oxazole) 400.83 Electrophilic oxazole group; possible bioactivity
Target Compound -NH-CH=C(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene) ~438.45 (estimated) Rigid dioxane-dione ring; electron-deficient system; steric hindrance

Physicochemical Properties

  • Solubility: The dioxane-dione substituent reduces solubility in nonpolar solvents due to polar carbonyl groups, contrasting with the more lipophilic phenoxycarbonyl and oxazole derivatives .
  • Crystallography: Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate forms a monoclinic lattice stabilized by N–H⋯O and C–H⋯O bonds . The target compound’s bulky substituent may lead to less dense packing or polymorphic variations.

Biological Activity

The compound 2,4-diethyl 5-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-3-methylthiophene-2,4-dicarboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure containing a thiophene ring and dioxane moiety. The presence of multiple functional groups contributes to its potential reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. A study highlighted the synthesis of various thiophene derivatives and their cytotoxic effects against cancer cell lines. The compound may share similar characteristics due to its structural components.

Table 1: Cytotoxic Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1161.184Inhibition of VEGFR-2 and c-Met TKs
Compound BMCF-73.403Induction of apoptosis
Target CompoundVariousTBDTBD

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Similar compounds have been observed to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages. This suggests that our target compound may play a role in reducing inflammation through similar pathways.

Case Study: Inhibition of Cytokine Production
A study involving macrophages treated with related compounds demonstrated reduced levels of inflammatory cytokines and chemokines. This effect was attributed to the suppression of MAPK and NF-κB signaling pathways.

The biological activity of the compound is largely influenced by its ability to interact with specific cellular targets:

  • VEGFR-2 Inhibition : Compounds structurally related to our target have shown potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
  • c-Met Tyrosine Kinase Inhibition : Similar compounds have also been identified as inhibitors of c-Met, a receptor tyrosine kinase involved in cancer progression.
  • Cytokine Modulation : The compound may affect the expression and release of cytokines from immune cells, thereby influencing inflammatory processes.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the thiophene core. Key steps include:

  • Amination : Introduce the [(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino group via nucleophilic substitution or condensation reactions. Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) enhance reactivity under anhydrous conditions .
  • Esterification : Diethyl ester groups are introduced using ethanol under acid catalysis. Monitoring reaction progress via thin-layer chromatography (TLC) ensures completion .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the pure product. Yield optimization requires precise stoichiometry and temperature control (40–60°C) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring and ester groups. Chemical shifts for the dioxane-derived moiety typically appear at δ 1.5–2.5 ppm (methyl groups) and δ 160–180 ppm (carbonyl carbons) .
  • FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (dioxane C=O) validate functional groups .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₀H₂₄N₂O₈S), while HPLC with UV detection assesses purity (>95%) .

Q. What are the key reactivity trends of the amino and ester groups in this compound?

Methodological Answer:

  • Amino Group Reactivity : The electron-withdrawing dioxane moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., with alkyl halides) or condensations (e.g., Schiff base formation with aldehydes) .
  • Ester Hydrolysis : Controlled hydrolysis with NaOH/EtOH yields carboxylic acid derivatives for further functionalization. Kinetic studies via pH titration monitor reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to materials science applications?

Methodological Answer: Density Functional Theory (DFT) calculations using software like Gaussian or ORCA:

  • HOMO-LUMO Analysis : Predict charge-transfer capabilities. The thiophene core and dioxane substituent typically show HOMO localized on the amino group and LUMO on the dioxane carbonyls, suggesting potential as an electron-deficient scaffold .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity. Acetonitrile or DMF are common solvents for such studies .

Q. How can conflicting solubility and bioactivity data be resolved in pharmacological studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation. Dynamic light scattering (DLS) monitors particle size (aim for <200 nm) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) or dioxane substituents. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. What strategies address synthetic byproducts from the dioxane moiety’s instability?

Methodological Answer:

  • Byproduct Identification : LC-MS/MS detects degradation products (e.g., hydrolyzed dioxane rings).
  • Stabilization : Introduce steric hindrance (e.g., bulkier substituents on the dioxane) or use protective groups (e.g., tert-butoxycarbonyl, Boc) during synthesis .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsKey Reagents/CatalystsYield RangeReference
Amination60°C, N₂ atmosphereAlCl₃, 2,2-dimethyl-1,3-dioxane-4,6-dione60–75%
Esterification40°C, ethanolH₂SO₄85–90%
PurificationHexane/EtOAc (7:3)Silica gel (200–300 mesh)>95% purity

Q. Table 2. Comparative Reactivity of Functional Groups

GroupReaction TypeExample ReagentsObserved Outcome
AminoNucleophilic SubstitutionMethyl iodideN-methyl derivative formed
EsterHydrolysisNaOH/EtOHCarboxylic acid intermediate

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